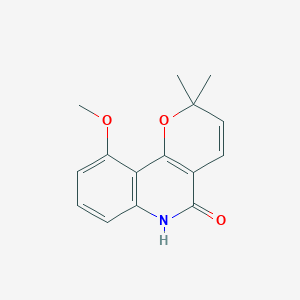
haplophytin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
haplophytin A is a natural product found in Haplophyllum acutifolium with data available.
Aplicaciones Científicas De Investigación
Apoptotic Activity in Leukemia Cells
Haplophytin A, a novel quinoline alkaloid isolated from Haplophyllum acutifolium, demonstrates significant apoptotic activity in human promyelocytic leukemia HL-60 cells. It induces DNA fragmentation, ladder formation, and phosphatidylserine externalization, signaling classical features of apoptosis. The compound activates caspase-8, -9, and -3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). This process involves the loss of mitochondrial membrane potential, release of cytochrome c, and modulation of Bcl-2 family proteins. Haplophytin A's therapeutic potential in leukemia is highlighted through its ability to induce apoptosis via both the extrinsic and intrinsic pathways (Won et al., 2010).
Alkaloidal Constituents and Structure Elucidation
Haplophytin A, along with haplophytin B, has been identified as an alkaloidal constituent of Haplophyllum acutifolium. These alkaloids were discovered during a phytochemical investigation of the plant, along with other known constituents like flindersine and beta-sitosterol. The structures of these compounds were elucidated through spectroscopic means, including the HMBC technique, providing a deeper understanding of the chemical composition and potential biological activities of these natural products (Ali et al., 2001).
Total Syntheses and Chemical Structure
The total synthesis of haplophytine, a related compound, has been achieved, showcasing the intricate chemical structure and complexity of this class of natural products. Haplophytine, featuring a complex polycyclic array and multiple stereocenters, demonstrates the advanced synthetic techniques required to replicate such naturally occurring alkaloids. This synthesis work is crucial for exploring the full range of biological activities and potential pharmaceutical applications of these compounds (Doris, 2009).
Pharmacological Properties in Haplophyllum Tuberculatum
Haplophyllum tuberculatum, containing haplophytin A and B, shows various pharmacological properties like anti-cancer, antioxidant, and anti-bacterial activities. These properties are attributed to the presence of aromatic compounds and essential oils in the plant. This suggests that haplophytin A plays a significant role in the therapeutic potential of Haplophyllum species, offering a basis for drug development and further pharmacological research (Raissi et al., 2016).
Propiedades
Nombre del producto |
haplophytin A |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
10-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2)8-7-9-13(19-15)12-10(16-14(9)17)5-4-6-11(12)18-3/h4-8H,1-3H3,(H,16,17) |
Clave InChI |
SMAYXCAPAZDLBX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C3=C(C=CC=C3OC)NC2=O)C |
Sinónimos |
10-methoxy-2,2-dimethyl-2,6-dihydropyrano(3,2-c)quinolin-5-one haplophytin A haplophytin-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



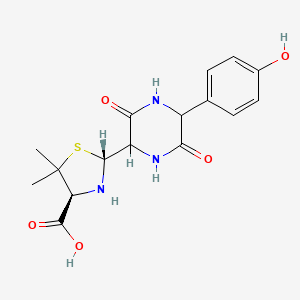

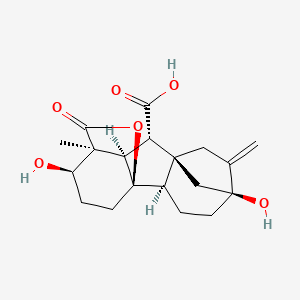


![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)


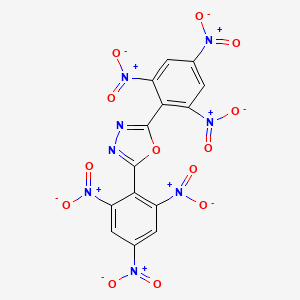
![(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B1253461.png)
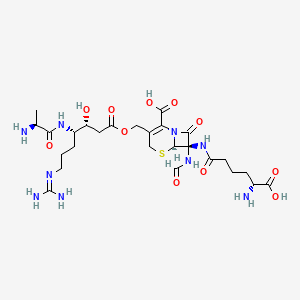

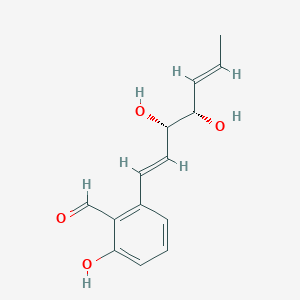
![3-(2-{4-[3-(Trifluormethyl)phenyl]-1-piperazinyl}ethyl)-5,5a,6,7,8,8a-hexahydrocyclopenta[3,4]pyrrolo[2,1-c][1,2,4]triazol](/img/structure/B1253465.png)